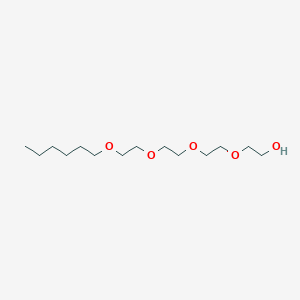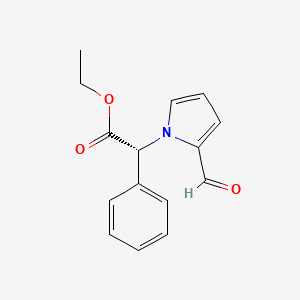
(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate is a chiral compound that belongs to the class of heterocyclic organic compounds It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate typically involves the reaction of ethyl 2-phenylacetate with a formylated pyrrole derivative. One common method is the condensation of ethyl 2-phenylacetate with 2-formyl-1H-pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in acetic acid or nitration with nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Ethyl 2-(2-carboxy-1H-pyrrol-1-yl)-2-phenylacetate.
Reduction: Ethyl 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-2-phenylacetate.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid
- Ethyl (2-formyl-1H-pyrrol-1-yl)acetate
- Pyrrolone and pyrrolidinone derivatives
Uniqueness
®-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-2-phenylacetate is unique due to its specific chiral configuration and the presence of both a formyl group and a phenylacetate moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
ethyl (2R)-2-(2-formylpyrrol-1-yl)-2-phenylacetate |
InChI |
InChI=1S/C15H15NO3/c1-2-19-15(18)14(12-7-4-3-5-8-12)16-10-6-9-13(16)11-17/h3-11,14H,2H2,1H3/t14-/m1/s1 |
Clé InChI |
LIKLLBNWKMRJST-CQSZACIVSA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C1=CC=CC=C1)N2C=CC=C2C=O |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1)N2C=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



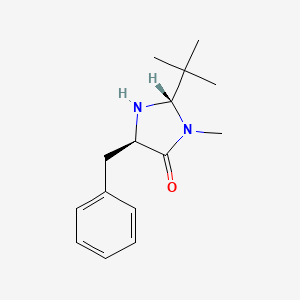
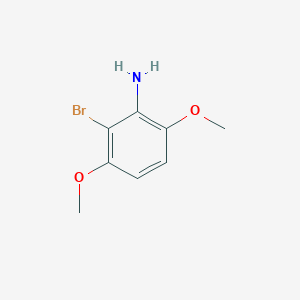
![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
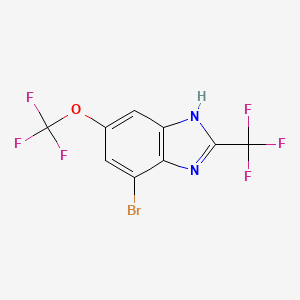

![(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B12860228.png)
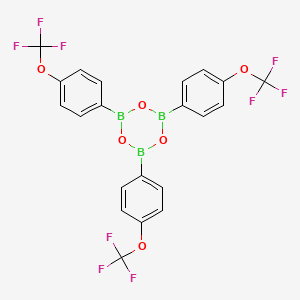

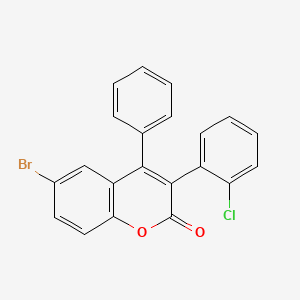
![(3'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860268.png)
![2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860284.png)
